molecular formula C9H10O3 B3021498 2-Hydroxy-3,4-dimethylbenzoic acid CAS No. 58138-74-2

2-Hydroxy-3,4-dimethylbenzoic acid

Cat. No.: B3021498
CAS No.: 58138-74-2
M. Wt: 166.17 g/mol
InChI Key: YSJWNEDBIWZWOI-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3,4-dimethylbenzoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in oxidative reactions. The hydroxyl group on the benzene ring allows it to participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and stability . Additionally, the methyl groups can affect the compound’s hydrophobic interactions with biomolecules, further modulating its biochemical properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses and metabolic pathways. It can also interact with cell surface receptors and intracellular signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis . These cellular effects make this compound a valuable tool in studying cellular mechanisms and responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction . For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways. These temporal effects are crucial for understanding the compound’s long-term impact in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses or modulating metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range produces optimal biochemical responses without causing toxicity. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the compound, facilitating its further breakdown and excretion . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions with metabolic pathways highlight the compound’s role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in tissues. Understanding the transport and distribution of the compound is crucial for elucidating its cellular and systemic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications, such as phosphorylation or acetylation, may also play a role in directing the compound to particular subcellular compartments. These localization patterns are important for understanding the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,4-dimethylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3,4-dimethylbenzoic acid using suitable oxidizing agents. Another method includes the Friedel-Crafts acylation of 3,4-dimethylphenol followed by oxidation .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic oxidation of 3,4-dimethylbenzaldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-3,4-dimethylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of both hydroxyl and methyl groups on the benzene ring allows for diverse chemical reactions and interactions with biological molecules .

Properties

IUPAC Name

2-hydroxy-3,4-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJWNEDBIWZWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206864
Record name Benzoic acid, 2-hydroxy-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58138-74-2
Record name Benzoic acid, 2-hydroxy-3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,4-dimethylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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